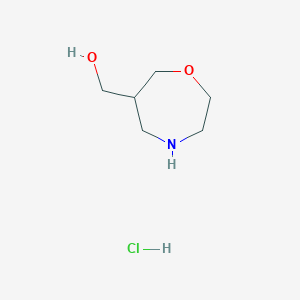![molecular formula C27H27NO5S B2391682 6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866340-38-7](/img/structure/B2391682.png)
6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as E-3174 and is a derivative of a drug called losartan, which is used to treat high blood pressure. E-3174 has been shown to have potential applications in various areas of scientific research, including cancer treatment, inflammation, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of E-3174 involves its ability to target specific proteins and enzymes in the body. E-3174 can bind to Hsp90, COX-2, and ACE, inhibiting their activity and leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of E-3174 depend on the specific protein or enzyme that it targets. Inhibition of Hsp90 can lead to the death of cancer cells, inhibition of COX-2 can reduce inflammation, and inhibition of ACE can lead to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using E-3174 in lab experiments include its specificity for certain proteins and enzymes, which allows for targeted effects. However, the limitations of using E-3174 include its synthetic nature, which may limit its use in certain experimental systems, and its potential for off-target effects.
Zukünftige Richtungen
For research on E-3174 include further studies on its potential use in cancer treatment, inflammation, and cardiovascular disease. Additionally, research could focus on the development of new compounds based on E-3174 with improved properties and fewer limitations.
Synthesemethoden
The synthesis of E-3174 involves several steps, including the reaction of losartan with ethyl iodide to form ethyl losartan. This compound is then reacted with 4-ethoxybenzenesulfonyl chloride to form 6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one.
Wissenschaftliche Forschungsanwendungen
E-3174 has been studied for its potential use in cancer treatment. Research has shown that E-3174 can inhibit the growth of cancer cells by targeting a specific protein called Hsp90. This protein is involved in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells.
E-3174 has also been studied for its potential use in inflammation. Research has shown that E-3174 can inhibit the activity of an enzyme called COX-2, which is involved in the production of inflammatory molecules. Inhibiting COX-2 activity can reduce inflammation and may be useful in treating conditions such as arthritis.
E-3174 has also been studied for its potential use in cardiovascular disease. Research has shown that E-3174 can inhibit the activity of an enzyme called ACE, which is involved in the regulation of blood pressure. Inhibiting ACE activity can lead to a decrease in blood pressure and may be useful in treating conditions such as hypertension.
Eigenschaften
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-32-21-10-13-23(14-11-21)34(30,31)26-18-28(17-20-9-7-6-8-19(20)3)25-15-12-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYKHBDIZHPBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

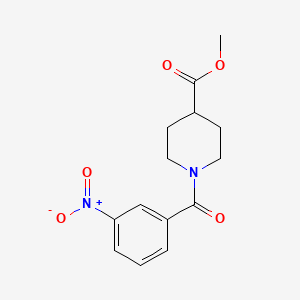
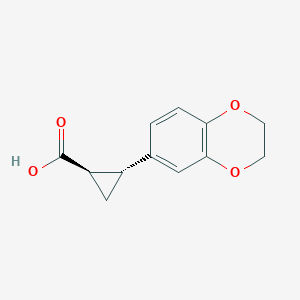

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)


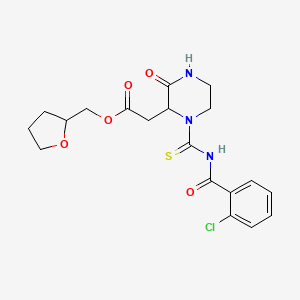
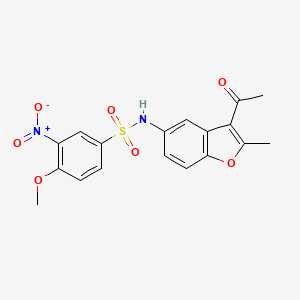
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
